BChE-IN-19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BChE-IN-19 is a selective inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes esters of choline, including acetylcholine. BChE is found in various tissues, including the liver and plasma, and plays a role in cholinergic neurotransmission. Inhibitors like this compound are of significant interest due to their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Vorbereitungsmethoden
The synthesis of BChE-IN-19 involves multiple steps, including the use of various reagents and reaction conditions. One common synthetic route involves the use of a pharmacophore model to screen compound collections, followed by molecular docking and cluster analysis to identify potential inhibitors . The selected compounds are then subjected to biological assays to confirm their inhibitory activity. Industrial production methods may involve the co-immobilization of the enzyme with stabilizing agents in gels, ensuring long-term stability and activity .
Analyse Chemischer Reaktionen
BChE-IN-19 undergoes several types of chemical reactions, including hydrolysis and oxidation-reduction reactions. Common reagents used in these reactions include butylthiocholine iodide, silver ion, and o-phenylenediamine . The major products formed from these reactions include thiocholine and 2,3-diaminophenazine, which are used to evaluate the activity of BChE .
Wissenschaftliche Forschungsanwendungen
BChE-IN-19 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cholinesterases and the development of new inhibitors . In biology, it is used to investigate the role of BChE in cholinergic neurotransmission and its involvement in neurodegenerative diseases . In medicine, this compound is being explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to reduce amyloid-beta aggregation . Additionally, it has applications in the industry for the detection of anti-cholinesterase substances in aqueous solutions .
Wirkmechanismus
BChE-IN-19 exerts its effects by selectively inhibiting the activity of butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and other choline esters . This inhibition reduces the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease . The molecular targets and pathways involved include the catalytic active site and peripheral anionic site of BChE .
Vergleich Mit ähnlichen Verbindungen
BChE-IN-19 is unique in its high selectivity and potency as a BChE inhibitor. Similar compounds include donepezil, galantamine, and rivastigmine, which are also cholinesterase inhibitors used in the treatment of Alzheimer’s disease . this compound has shown greater selectivity towards BChE compared to these compounds, making it a promising candidate for further development . Other similar compounds include isoindolin-1,3-dione-based inhibitors, which also exhibit inhibitory activity against BChE .
Eigenschaften
Molekularformel |
C25H31NO5 |
---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
5,6-dimethoxy-2-[[4-(3-morpholin-4-ylpropoxy)phenyl]methyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C25H31NO5/c1-28-23-16-19-15-20(25(27)22(19)17-24(23)29-2)14-18-4-6-21(7-5-18)31-11-3-8-26-9-12-30-13-10-26/h4-7,16-17,20H,3,8-15H2,1-2H3 |
InChI-Schlüssel |
DHFFQIOEJYUOJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=C(C=C3)OCCCN4CCOCC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.